BRD5814

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

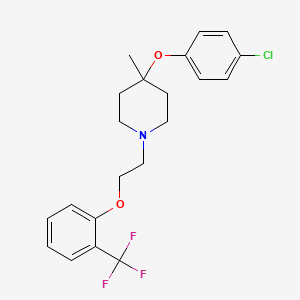

Fórmula molecular |

C21H23ClF3NO2 |

|---|---|

Peso molecular |

413.9 g/mol |

Nombre IUPAC |

4-(4-chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine |

InChI |

InChI=1S/C21H23ClF3NO2/c1-20(28-17-8-6-16(22)7-9-17)10-12-26(13-11-20)14-15-27-19-5-3-2-4-18(19)21(23,24)25/h2-9H,10-15H2,1H3 |

Clave InChI |

MLQFCCRYUWOUAD-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCN(CC1)CCOC2=CC=CC=C2C(F)(F)F)OC3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Foundational & Exploratory

BRD5814 mechanism of action in schizophrenia

An In-depth Technical Guide on the Mechanism of Action of BRD5814 in Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. For decades, the mainstay of treatment has been antipsychotic medications that primarily antagonize the dopamine D2 receptor (D2R). While effective for positive symptoms, these conventional and atypical antipsychotics are often associated with significant side effects, such as extrapyramidal symptoms (EPS) and metabolic disturbances, and have limited efficacy against negative and cognitive symptoms. This has spurred the development of novel therapeutic strategies with improved efficacy and tolerability. This compound is a novel, potent, and selective β-arrestin biased antagonist of the D2R, representing a promising new approach for the treatment of schizophrenia.[1] This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its unique signaling pathway.

Introduction: The Rationale for Biased D2R Antagonism

The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of the disorder.[2][3] D2R, a G protein-coupled receptor (GPCR), is the primary target of all currently approved antipsychotic drugs.[3] Upon activation by dopamine, D2R signals through two main intracellular pathways:

-

Gαi/o-protein signaling: This pathway leads to the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels. This is thought to be the primary pathway for the therapeutic effects of antipsychotics.

-

β-arrestin signaling: This pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades that are independent of G protein activation.

Traditional antipsychotics block both G protein and β-arrestin signaling pathways indiscriminately. It is hypothesized that the blockade of G protein signaling is responsible for the antipsychotic efficacy, while the blockade of β-arrestin signaling may contribute to some of the undesirable side effects.

This compound is a "biased" antagonist, meaning it selectively blocks one signaling pathway over the other.[1] Specifically, this compound is a β-arrestin biased D2R antagonist .[1] It inhibits the β-arrestin pathway while having a minimal effect on the Gαi/o-protein pathway.[1] This novel mechanism of action holds the potential to retain antipsychotic efficacy while reducing the incidence of motor side effects.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

| Parameter | Value | Description |

| Ki for D2R | 0.27 µM | The binding affinity of this compound for the dopamine D2 receptor.[1] |

| EC50 for D2R/β-arrestin signaling | 0.54 µM | The concentration of this compound that produces 50% of its maximal inhibitory effect on the D2R/β-arrestin signaling pathway.[1] |

Signaling Pathway of this compound

The following diagram illustrates the unique mechanism of action of this compound at the dopamine D2 receptor.

Experimental Protocols

The characterization of this compound would involve a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and behavioral effects. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for D2R Affinity (Ki)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing human D2R (e.g., HEK293 or CHO cells).

-

Radioligand, e.g., [3H]spiperone or [3H]raclopride.

-

This compound at various concentrations.

-

Non-specific binding control, e.g., haloperidol or unlabeled spiperone at a high concentration.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either buffer (for total binding), the non-specific control, or this compound at varying concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay (EC50)

Objective: To measure the functional potency of this compound in blocking dopamine-induced β-arrestin recruitment to the D2R.

Materials:

-

A stable cell line co-expressing human D2R and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Dopamine at a fixed concentration (e.g., its EC80 for β-arrestin recruitment).

-

This compound at various concentrations.

-

Assay medium (e.g., DMEM).

-

High-content imaging system or a plate reader capable of detecting fluorescence redistribution.

Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound.

-

Pre-incubate the cells with either vehicle or varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Add dopamine to all wells to stimulate β-arrestin recruitment.

-

Incubate for a further period (e.g., 30-60 minutes).

-

Fix the cells if required by the imaging system.

-

Acquire images using a high-content imaging system.

-

Quantify the translocation of the β-arrestin-GFP from the cytoplasm to the cell membrane where the D2R is located.

-

Plot the percentage of inhibition of dopamine-induced β-arrestin recruitment against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vivo Behavioral Model: Amphetamine-Induced Hyperlocomotion

Objective: To assess the antipsychotic-like efficacy of this compound in a rodent model of dopamine hyperactivity.

Materials:

-

Male C57BL/6J mice or Sprague-Dawley rats.

-

This compound formulated in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).

-

d-Amphetamine sulfate.

-

Open-field activity chambers equipped with infrared beams to track movement.

Procedure:

-

Acclimate the animals to the testing room and the open-field chambers for at least 60 minutes.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral).

-

After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) or saline.

-

Immediately place the animals back into the open-field chambers and record their locomotor activity (e.g., distance traveled, stereotypy counts) for 60-120 minutes.

-

Analyze the data by comparing the locomotor activity of the different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by this compound would indicate antipsychotic-like efficacy.

Experimental Workflow

The following diagram outlines the typical preclinical workflow for the evaluation of a novel antipsychotic candidate like this compound.

Conclusion

This compound represents a significant advancement in the pursuit of novel treatments for schizophrenia. Its unique mechanism as a β-arrestin biased D2R antagonist offers the potential for a safer and more effective antipsychotic medication. By selectively targeting the β-arrestin pathway, this compound may provide robust antipsychotic efficacy with a reduced liability for motor side effects that are common with existing treatments. The preclinical data gathered to date are promising, and further investigation into the clinical utility of this compound and other biased D2R antagonists is warranted. This approach could pave the way for a new generation of antipsychotics with an improved therapeutic index, addressing a critical unmet need for individuals living with schizophrenia.

References

β-Arrestin Biased Antagonism of the D2 Dopamine Receptor by BRD5814: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRD5814, a novel β-arrestin biased antagonist of the D2 dopamine receptor (D2R). This compound represents a promising therapeutic strategy for neuropsychiatric disorders, such as schizophrenia, by selectively targeting the β-arrestin signaling pathway while avoiding the G-protein-mediated signaling cascade, which is often associated with undesirable side effects.[1][2]

Introduction to D2R Signaling and Biased Antagonism

The D2 dopamine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, cognition, and emotion. D2R activation initiates two primary signaling pathways:

-

G-protein-dependent signaling: Upon agonist binding, D2R couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This pathway is implicated in the therapeutic effects of traditional antipsychotics but also contributes to their motor side effects.

-

β-arrestin-dependent signaling: Following agonist-induced phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the D2R. This leads to receptor desensitization, internalization, and initiation of a distinct signaling cascade that is independent of G-proteins. Recent evidence suggests that β-arrestin signaling is a major driver of antipsychotic efficacy.[1][2]

This compound is a functionally selective ligand that acts as an antagonist at the β-arrestin pathway of the D2R while having no effect on the Gαi-mediated pathway. This biased antagonism offers the potential for a new generation of antipsychotics with an improved therapeutic index, retaining efficacy while minimizing motor side effects.[1][2][3]

Quantitative Data for this compound

The following table summarizes the key in vitro pharmacological data for this compound, highlighting its biased antagonism for the D2R.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 0.27 µM | Dissociation constant for this compound binding to the D2 receptor.[3] |

| β-Arrestin Signaling (EC50) | 0.54 µM | Concentration of this compound that produces 50% of the maximal inhibition of D2R/β-arrestin signaling.[3] |

| Gαi Signaling | No effect | This compound does not affect the Gαi-mediated signaling pathway of the D2R.[3] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the canonical D2R signaling pathways and the proposed mechanism of action for the β-arrestin biased antagonist, this compound.

Experimental Protocols

The following sections provide generalized methodologies for the key experiments used to characterize this compound. It is important to note that the specific details of the protocols used in the primary research may vary.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the recruitment of β-arrestin to the D2R upon ligand binding.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used. Cells are transiently or stably co-transfected with plasmids encoding the D2R fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Assay Procedure:

-

Transfected cells are harvested and seeded into a white, clear-bottom 96-well or 384-well plate.

-

Cells are incubated with varying concentrations of the test compound (this compound).

-

A D2R agonist (e.g., dopamine or quinpirole) is added to stimulate β-arrestin recruitment.

-

The BRET substrate (e.g., coelenterazine h) is added.

-

Luminescence is immediately measured at two wavelengths corresponding to the emission maxima of the donor and acceptor using a plate reader.

-

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. Dose-response curves are generated by plotting the BRET ratio against the log concentration of the antagonist (this compound) to determine the EC50 value for the inhibition of β-arrestin recruitment.

cAMP Inhibition Assay

This assay is used to determine the effect of a compound on the Gαi-mediated signaling pathway of the D2R by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human D2R are often used.

-

Assay Procedure:

-

Cells are seeded into a 96-well or 384-well plate.

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Cells are treated with varying concentrations of this compound.

-

Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

-

A D2R agonist (e.g., quinpirole) is added to inhibit forskolin-stimulated cAMP production.

-

Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.

-

-

Data Analysis: The amount of cAMP produced is quantified, and the data is analyzed to determine if this compound has any agonist or antagonist activity on the Gαi pathway. For this compound, no significant effect on cAMP levels is expected.

In Vivo Characterization

This compound has been evaluated in preclinical animal models to assess its therapeutic potential and side-effect profile.[1][2]

Amphetamine-Induced Hyperlocomotion

This is a widely used animal model to screen for antipsychotic activity. Amphetamine induces an increase in locomotor activity in rodents, which is thought to model the positive symptoms of schizophrenia.

Methodology:

-

Animals: Male C57BL/6 mice are commonly used.

-

Procedure:

-

Mice are habituated to the testing environment (e.g., open-field arenas).

-

On the test day, mice are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

After a pre-treatment period, mice are challenged with d-amphetamine to induce hyperlocomotion.

-

Locomotor activity is recorded for a specified period using automated activity monitors.

-

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle- and this compound-treated groups to assess the ability of this compound to attenuate amphetamine-induced hyperlocomotion.

Rotarod Performance Test

This test is used to assess motor coordination and balance and can indicate potential extrapyramidal side effects (motor side effects) of a drug.

Methodology:

-

Apparatus: A rotarod apparatus consists of a rotating rod that can be set at a constant or accelerating speed.

-

Procedure:

-

Mice are trained on the rotarod for a set number of trials prior to the test day.

-

On the test day, mice are administered this compound or vehicle.

-

At a specified time after dosing, mice are placed on the rotating rod, and the latency to fall is recorded. The test is typically repeated for several trials.

-

-

Data Analysis: The average time spent on the rod is calculated for each treatment group. A lack of significant difference in rotarod performance between the this compound- and vehicle-treated groups suggests a reduced liability for motor side effects.[1][2]

Positron Emission Tomography (PET) Imaging

PET imaging can be used to confirm that this compound reaches its target in the brain (target engagement).

Methodology:

-

Radiolabeling: this compound is labeled with a positron-emitting isotope (e.g., Carbon-11).

-

Animal Procedure:

-

The radiolabeled this compound is administered to a mouse.

-

The animal is anesthetized and placed in a PET scanner.

-

Dynamic images of the brain are acquired over time to track the distribution and binding of the radiotracer.

-

-

Data Analysis: The PET images are analyzed to quantify the uptake of the radiotracer in specific brain regions known to have high D2R expression, such as the striatum. This data confirms that this compound is brain penetrant and engages with the D2R in vivo.[1][2]

Conclusion

This compound is a pioneering β-arrestin biased antagonist of the D2 dopamine receptor. Its unique pharmacological profile, characterized by potent antagonism of the β-arrestin pathway without affecting G-protein signaling, offers a promising new avenue for the development of safer and more effective antipsychotic medications. In vivo studies have demonstrated its potential to achieve antipsychotic-like efficacy with a reduced risk of motor side effects. Further research and clinical development of this compound and similar biased ligands will be crucial in advancing the treatment of schizophrenia and other neuropsychiatric disorders.[1][2]

References

Investigating Dopamine D2 Receptor Signaling with BRD5814: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRD5814, a selective, brain-penetrant antagonist of the Dopamine D2 receptor (D2R) that exhibits significant functional bias towards the β-arrestin signaling pathway. The information presented here is curated for researchers and professionals in drug development investigating novel mechanisms for modulating dopaminergic systems, particularly in the context of neuropsychiatric disorders such as schizophrenia.

Introduction to this compound

This compound is a chemical probe that acts as a potent antagonist of the Dopamine D2 receptor.[1][2] Its distinguishing characteristic is its functional selectivity, or "bias," for the β-arrestin signaling cascade over the canonical G-protein (Gαi) signaling pathway.[1][2] Traditional antipsychotics antagonize both G-protein and β-arrestin signaling at the D2R. However, it is hypothesized that the therapeutic effects of antipsychotics are primarily mediated through the β-arrestin pathway, while the undesirable motor side effects are linked to G-protein pathway modulation.[2][3] this compound offers a valuable tool to dissect these pathways and explore the potential of developing β-arrestin biased D2R antagonists as a new class of antipsychotics with an improved side-effect profile.[2][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound. This data highlights its potency, selectivity, and functional bias for the D2R β-arrestin pathway.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Target | K_i_ (μM) |

| Dopamine D2 Receptor (D2R) | 0.27 |

| Dopamine D1 Receptor (D1R) | >10 |

| Serotonin Transporter (SERT) | >10 |

| Norepinephrine Transporter (NET) | >10 |

Table 2: In Vitro Functional Activity of this compound

| Assay | Parameter | Value (μM) |

| D2R β-Arrestin Recruitment | EC_50_ | 0.54 |

| D2R Gα_i_ Signaling (cAMP) | IC_50_ | >10 |

Table 3: In Vivo Characterization of this compound

| Model | Compound | Dose (mg/kg) | Effect |

| Amphetamine-Induced Hyperlocomotion | This compound | 30 | Reversal of hyperlocomotion |

| Haloperidol | 0.3 | Reversal of hyperlocomotion | |

| Rotarod Performance | This compound | 30 | No significant motor impairment |

| Haloperidol | 1 | Significant motor impairment |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Dopamine D2 Receptor Signaling Pathways

This diagram illustrates the two major signaling cascades downstream of the Dopamine D2 Receptor: the canonical Gαi-mediated pathway and the β-arrestin-mediated pathway. This compound selectively antagonizes the β-arrestin pathway.

Caption: Dopamine D2 receptor signaling cascades.

Experimental Workflow: β-Arrestin Recruitment Assay

This diagram outlines the key steps in a typical β-arrestin recruitment assay used to determine the functional activity of compounds like this compound at the D2R.

Caption: Workflow for β-arrestin recruitment assay.

Experimental Workflow: In Vivo Amphetamine-Induced Hyperlocomotion Model

This diagram details the experimental procedure for evaluating the efficacy of this compound in a mouse model of psychosis.

Caption: Workflow for amphetamine-induced hyperlocomotion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard practices and information from the primary literature.

Radioligand Binding Assay for D2R Affinity

This protocol is used to determine the binding affinity (K_i_) of this compound for the dopamine D2 receptor.

-

Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2R antagonist).

-

Procedure:

-

Prepare cell membranes from the D2R-expressing HEK293 cells.

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add a constant concentration of [³H]-Spiperone to all wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone (IC_50_).

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to antagonize dopamine-induced recruitment of β-arrestin to the D2R.

-

Cell Line: U2OS cells stably co-expressing the human dopamine D2 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment (e.g., PathHunter® β-arrestin assay).

-

Procedure:

-

Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.

-

Prepare a dose-response curve of this compound.

-

Add the this compound dilutions to the cells and incubate for 30 minutes.

-

Add a constant concentration of dopamine (agonist) to all wells to stimulate β-arrestin recruitment.

-

Incubate for 90 minutes at 37°C.

-

Add the PathHunter® detection reagents.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

The signal is proportional to the amount of β-arrestin recruited to the D2R.

-

Calculate the EC_50_ value for this compound's inhibition of the dopamine-induced signal.

-

cAMP Signaling Assay

This assay determines the effect of this compound on the Gαi-mediated signaling pathway of the D2R.

-

Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF or LANCE).

-

Procedure:

-

Plate the cells in a 384-well assay plate and incubate overnight.

-

Prepare a dose-response curve of this compound.

-

Add the this compound dilutions to the cells.

-

Add a constant concentration of dopamine to all wells, along with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and add the cAMP detection reagents (e.g., anti-cAMP antibody and a labeled cAMP analog).

-

Incubate for 60 minutes at room temperature.

-

Measure the fluorescence signal. The signal is inversely proportional to the amount of cAMP produced.

-

Determine the IC_50_ value for this compound's effect on dopamine-inhibited cAMP production.

-

Amphetamine-Induced Hyperlocomotion in Mice

This in vivo model assesses the antipsychotic-like efficacy of this compound.

-

Animals: Male C57BL/6 mice.

-

Apparatus: Open-field locomotor activity chambers equipped with infrared beams to automatically track movement.

-

Procedure:

-

Habituate the mice to the locomotor activity chambers for 30 minutes.

-

Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle.

-

After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, intraperitoneally) to induce hyperlocomotion.

-

Immediately place the mice back into the activity chambers and record their locomotor activity (total distance traveled) for 60-90 minutes.

-

Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine if the compound can reverse amphetamine-induced hyperlocomotion.

-

Rotarod Performance Test

This test is used to evaluate the potential for motor side effects of this compound.

-

Animals: Male C57BL/6 mice.

-

Apparatus: An accelerating rotarod apparatus.

-

Procedure:

-

Train the mice on the rotarod for 2-3 consecutive days. The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

-

On the test day, administer this compound (e.g., 30 mg/kg, i.p.), a positive control known to cause motor impairment like haloperidol (e.g., 1 mg/kg, i.p.), or vehicle.

-

At the time of peak brain exposure for the compounds, place the mice on the accelerating rotarod.

-

Record the latency to fall from the rod for each mouse over three consecutive trials.

-

Compare the latency to fall for the this compound-treated group to the vehicle and haloperidol-treated groups to assess for motor deficits.

-

Conclusion

This compound is a powerful research tool for investigating the distinct roles of the G-protein and β-arrestin signaling pathways of the dopamine D2 receptor. Its functional bias presents a promising strategy for the development of novel antipsychotics with a potentially wider therapeutic window and reduced motor side effects. The data and protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to utilize this compound in their studies of dopamine receptor signaling and drug discovery.

References

The Discovery and Development of BRD5814: A β-Arrestin Biased Dopamine D2 Receptor Antagonist for Schizophrenia Research

An In-depth Technical Guide

This whitepaper details the discovery and preclinical development of BRD5814, a potent and selective antagonist of the dopamine D2 receptor (D2R) with a functional bias towards the β-arrestin signaling pathway. This compound has emerged as a significant tool in schizophrenia research, offering a potential therapeutic advantage by separating antipsychotic efficacy from motoric side effects. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound.

Introduction

Schizophrenia is a complex neuropsychiatric disorder for which current treatments, primarily acting as antagonists at the D2R, are often associated with debilitating extrapyramidal side effects. These side effects are hypothesized to be linked to the blockade of G-protein signaling downstream of D2R. This compound was developed as a functionally biased D2R antagonist, selectively inhibiting the β-arrestin signaling pathway while having a lesser effect on G-protein-mediated pathways. This novel mechanism of action suggests that this compound could provide antipsychotic benefits with a reduced propensity for motor side effects, representing a promising new avenue for therapeutic development.[1][2][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Value | Target/Assay |

| Binding Affinity (Ki) | 0.27 µM | Dopamine D2 Receptor (D2R) |

| Functional Activity (EC50) | 0.54 µM | D2R/β-arrestin signaling inhibition |

| Functional Bias | β-arrestin biased antagonist | Selectively diminishes D2R/β-arrestin signaling over D2R/Gαi signaling |

Table 2: In Vivo Characterization of this compound

| Study | Key Finding | Significance |

| PET Imaging | Demonstrated good target engagement in the brain | Confirms brain penetrance and binding to D2R in a living system |

| Amphetamine-Induced Hyperlocomotion | Efficacious in a mouse model of psychosis | Suggests potential antipsychotic activity |

| Rotarod Performance Test | Strongly reduced motoric side effects | Indicates a lower risk of extrapyramidal symptoms compared to unbiased antagonists |

Signaling Pathway and Mechanism of Action

This compound acts as a β-arrestin biased antagonist at the dopamine D2 receptor. Upon activation by dopamine, D2R can signal through two primary pathways: a G-protein (Gαi/o) dependent pathway and a β-arrestin dependent pathway. Traditional antipsychotics antagonize both pathways. This compound is designed to preferentially block the β-arrestin pathway, which is implicated in the therapeutic effects of antipsychotics, while sparing the G-protein pathway, the blockade of which is associated with motor side effects.

Caption: D2R signaling and the biased antagonism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for D2R Affinity (Ki)

This assay determines the binding affinity of this compound for the dopamine D2 receptor.

-

Materials:

-

Cell membranes prepared from cells expressing human D2R.

-

Radioligand (e.g., [3H]-spiperone).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid.

-

-

Protocol:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the bound from unbound radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

-

The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

β-Arrestin Recruitment Assay (EC50)

This cellular assay measures the ability of this compound to antagonize dopamine-induced recruitment of β-arrestin to the D2R.

-

Materials:

-

A cell line co-expressing D2R and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).

-

Dopamine (agonist).

-

This compound at various concentrations.

-

Cell culture medium and assay buffer.

-

Luminescent plate reader.

-

-

Protocol:

-

Plate the cells in a 96-well plate and incubate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of dopamine (typically the EC80).

-

Incubate to allow for β-arrestin recruitment.

-

Add the detection reagents according to the assay kit manufacturer's instructions.

-

Measure the luminescent signal, which is proportional to the extent of β-arrestin recruitment.

-

The EC50 value is determined by plotting the inhibition of the dopamine-induced signal against the concentration of this compound.

-

Amphetamine-Induced Hyperlocomotion in Mice

This in vivo model assesses the potential antipsychotic efficacy of this compound.

-

Animals:

-

Male C57BL/6J mice.

-

-

Materials:

-

This compound formulated for intraperitoneal (i.p.) injection.

-

d-Amphetamine formulated for i.p. injection.

-

Open-field activity chambers equipped with photobeams to measure locomotor activity.

-

-

Protocol:

-

Acclimate the mice to the activity chambers for a set period (e.g., 30 minutes).

-

Administer this compound or vehicle via i.p. injection.

-

After a pre-treatment period, administer d-amphetamine to induce hyperlocomotion.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).

-

Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine the extent of inhibition of amphetamine-induced hyperactivity.

-

Rotarod Performance Test in Mice

This test evaluates the potential of this compound to induce motor side effects.

-

Animals:

-

Male C57BL/6J mice.

-

-

Materials:

-

This compound formulated for i.p. injection.

-

An accelerating rotarod apparatus.

-

-

Protocol:

-

Train the mice on the rotarod at a constant speed for a few days until they can stay on for a set duration.

-

On the test day, administer this compound or vehicle via i.p. injection.

-

At the time of peak drug effect, place the mice on the rotarod, which is set to accelerate from a low to a high speed over a defined period.

-

Record the latency to fall from the rotating rod for each mouse.

-

A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment.

-

Experimental and Developmental Workflow

The discovery and development of this compound followed a logical progression from initial screening to in vivo validation.

Caption: The developmental workflow of this compound.

Conclusion

This compound represents a significant advancement in the development of functionally selective D2R ligands. Its ability to antagonize the β-arrestin pathway while sparing the G-protein pathway provides a compelling rationale for its use as a research tool to dissect the distinct roles of these signaling cascades in both the therapeutic and adverse effects of antipsychotic drugs. The preclinical data for this compound, demonstrating brain penetrance, target engagement, efficacy in a model of psychosis, and a favorable motor side effect profile, underscore the potential of this biased antagonism approach for the development of safer and more effective treatments for schizophrenia. Further investigation into the chronic effects and broader pharmacological profile of this compound and similar compounds is warranted.

References

- 1. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment. | Broad Institute [broadinstitute.org]

- 2. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

BRD5814: A Technical Guide to its Effects on G-protein Coupled Receptor Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5814 is a potent, selective, and highly brain-penetrant antagonist of the Dopamine D2 receptor (D2R). A key characteristic of this compound is its functional bias towards the β-arrestin signaling pathway over the canonical G-protein pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on D2R-mediated signaling, and detailed experimental protocols for its characterization. While extensive data on its primary target is available, a broad selectivity profile against a wider panel of G-protein coupled receptors (GPCRs) is not publicly available at the time of this writing.

Introduction

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The Dopamine D2 receptor, a member of the D2-like family of dopamine receptors, is a critical target in the treatment of neuropsychiatric disorders such as schizophrenia. Traditional D2R antagonists block both G-protein-dependent and β-arrestin-dependent signaling pathways. However, it is hypothesized that the therapeutic effects and the undesirable side effects of these drugs may be mediated by these distinct pathways. This compound has emerged as a valuable tool compound for dissecting the differential roles of these pathways, due to its unique β-arrestin bias.

Mechanism of Action: β-Arrestin Biased Antagonism

This compound acts as an antagonist at the Dopamine D2 receptor. Its mechanism is characterized by a strong preference for inhibiting the β-arrestin signaling pathway while having minimal effect on the Gαi-protein signaling pathway. This "functional selectivity" or "biased antagonism" makes it a powerful tool for studying the physiological and pathological roles of β-arrestin-mediated signaling downstream of D2R activation.

Dopamine D2 Receptor Signaling Pathways

The Dopamine D2 receptor, upon activation by its endogenous ligand dopamine, can initiate two major signaling cascades:

-

Gαi-Protein Pathway: This is the canonical signaling pathway for D2-like receptors. Activation of D2R leads to the activation of the inhibitory G-protein, Gαi. This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is associated with many of the physiological effects of dopamine.

-

β-Arrestin Pathway: Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the D2R. This recruitment leads to receptor desensitization and internalization, and also initiates a distinct wave of signaling events independent of G-proteins.

This compound selectively inhibits the recruitment of β-arrestin to the D2R without significantly affecting the Gαi-mediated inhibition of cAMP production.

Quantitative Data

The following table summarizes the known quantitative pharmacological data for this compound's interaction with the human Dopamine D2 receptor.

| Parameter | Value | Receptor/Pathway | Reference |

| Ki | 0.27 µM | Dopamine D2 Receptor | [1] |

| EC50 | 0.54 µM | D2R/β-arrestin signaling | [1] |

Signaling Pathway Diagrams

The following diagrams illustrate the differential effects of this compound on the two major signaling pathways of the Dopamine D2 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Assays

This assay measures the ability of a compound to promote or inhibit the interaction between the D2 receptor and β-arrestin.

Principle: Enzyme fragment complementation (EFC) assays are commonly used. In this system, the D2 receptor is fused to a small enzyme fragment (the ProLink tag), and β-arrestin is fused to the larger, inactive enzyme fragment (the Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).

Protocol:

-

Cell Culture: Use a stable cell line co-expressing the D2R-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein. Culture cells in appropriate media and conditions until they reach optimal confluency for plating.

-

Cell Plating: Seed the cells into 384-well white, solid-bottom assay plates at a density optimized for the assay. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound and a known D2R agonist (e.g., quinpirole) in assay buffer.

-

Assay Procedure (Antagonist Mode): a. Add diluted this compound to the assay plates and incubate for a pre-determined time to allow for compound binding. b. Add the D2R agonist at a concentration that elicits a submaximal response (e.g., EC80). c. Incubate for a specified period to allow for β-arrestin recruitment.

-

Signal Detection: Add the EFC substrate and detection reagents to the plates. Incubate in the dark and then measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the concentration of this compound to determine its IC50 for the inhibition of agonist-induced β-arrestin recruitment.

This assay determines the effect of a compound on the Gαi-mediated inhibition of adenylyl cyclase.

Principle: The intracellular concentration of cyclic AMP (cAMP) is measured. In cells expressing a Gαi-coupled receptor like D2R, activation of the receptor by an agonist will decrease cAMP levels. Forskolin, an activator of adenylyl cyclase, is often used to stimulate a basal level of cAMP production, against which the inhibitory effect of the D2R agonist can be measured.

Protocol:

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the D2 receptor.

-

Cell Plating: Seed cells into 96-well or 384-well assay plates and grow to confluency.

-

Compound Treatment: a. Pre-treat cells with various concentrations of this compound. b. Add a D2R agonist (e.g., quinpirole) in the presence of a fixed concentration of forskolin. c. Incubate for a specified time to allow for modulation of cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Quantify the cAMP levels for each treatment condition. Determine the effect of this compound on the agonist-induced inhibition of forskolin-stimulated cAMP production.

In Vivo Assays

This is a widely used behavioral model to assess the antipsychotic-like potential of a compound.

Principle: Amphetamine induces the release of dopamine in the brain, leading to a significant increase in locomotor activity. Antipsychotic drugs that block D2 receptors can attenuate this hyperlocomotion.

Protocol:

-

Animals: Use adult male mice (e.g., C57BL/6J). Acclimate the animals to the housing facility and the testing room.

-

Habituation: On the day of the experiment, place the mice individually into open-field arenas and allow them to habituate for a period (e.g., 30-60 minutes).

-

Drug Administration: a. Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection). b. After a pre-determined pretreatment time, administer amphetamine (e.g., 2-5 mg/kg, i.p.) to all animals except for a vehicle-control group.

-

Locomotor Activity Recording: Immediately after amphetamine injection, place the mice back into the open-field arenas and record their locomotor activity for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.

-

Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine if this compound can reduce amphetamine-induced hyperlocomotion.

This test is used to evaluate motor coordination, balance, and the potential for motor side effects of a drug.

Principle: Mice are placed on a rotating rod. The latency to fall from the rod is measured as the speed of the rod gradually increases. Drugs that cause motor impairment will reduce the time the animals are able to stay on the rod.

Protocol:

-

Animals and Apparatus: Use the same cohort of mice as in the hyperlocomotion test if desired, or a separate cohort. The rotarod apparatus consists of a textured rod that rotates at an accelerating speed.

-

Training: Prior to the test day, train the mice on the rotarod for one or more days. This involves placing them on the rod at a constant low speed and then with accelerating speeds for a few trials each day.

-

Testing: a. Administer this compound or vehicle. b. At the time of expected peak drug effect, place the mouse on the rotarod. c. Start the rotation, which accelerates from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes). d. Record the latency to fall for each mouse. Conduct multiple trials with an appropriate inter-trial interval.

-

Data Analysis: Compare the average latency to fall between the this compound-treated and vehicle-treated groups. A lack of significant difference suggests that the compound does not induce motor side effects at the tested dose.

Experimental Workflow Diagram

Conclusion

This compound is a critical pharmacological tool for investigating the distinct roles of the G-protein and β-arrestin signaling pathways downstream of the Dopamine D2 receptor. Its demonstrated β-arrestin biased antagonism, coupled with its brain penetrance, makes it particularly valuable for in vivo studies aimed at understanding the therapeutic potential and side-effect profiles of modulating these pathways in the central nervous system. Further studies to elucidate its selectivity against a broad range of GPCRs would provide a more complete understanding of its pharmacological profile and its utility as a specific probe for D2R/β-arrestin signaling.

References

The Role of BRD5814 in Modulating β-Arrestin Recruitment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BRD5814, a selective β-arrestin biased antagonist of the Dopamine D2 Receptor (D2R). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative data, and the experimental protocols necessary to investigate its effects on β-arrestin recruitment.

Introduction to this compound and Biased Signaling

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide array of physiological responses. Upon activation by an agonist, GPCRs can signal through two primary pathways: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. Traditionally, the β-arrestin pathway was associated with receptor desensitization and internalization. However, it is now understood to be an independent signaling cascade with distinct downstream effects.

The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one of these pathways over the other. This has significant implications for drug development, as it opens the possibility of designing drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.

This compound has emerged as a key tool compound for studying the therapeutic potential of β-arrestin biased antagonism at the D2R.[1][2] It has been shown to have antipsychotic efficacy in preclinical models with a reduction in the motoric side effects typically associated with D2R antagonists that block both G protein and β-arrestin signaling.[1][3][4] this compound strongly diminishes D2R/β-arrestin signaling without significantly affecting D2R/Gαi signaling.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters reported for this compound, providing a snapshot of its potency and selectivity for the β-arrestin pathway at the D2R.

| Parameter | Value | Description | Pathway Assessed |

| Ki | 0.27 µM | Inhibitor constant, indicating the binding affinity of this compound to the Dopamine D2 Receptor. | Receptor Binding |

| EC50 | 0.54 µM | Half maximal effective concentration for the diminishment of D2R/β-arrestin signaling. | β-Arrestin Recruitment |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the canonical GPCR signaling pathway, the mechanism of β-arrestin recruitment, and the modulatory role of a β-arrestin biased antagonist like this compound.

References

- 1. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Functionally Biased D2R Antagonists: Targeting the βâArrestin Pathway to Improve Antipsychotic Treatment - ACS Chemical Biology - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment. | Broad Institute [broadinstitute.org]

The Structural Enigma of BRD5814: A Technical Guide to Understanding its Biased Antagonism at the D2 Dopamine Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the structural biology concerning the binding of BRD5814, a potent and selective β-arrestin biased antagonist, to the D2 dopamine receptor (D2R). This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs) and the development of novel therapeutics for neuropsychiatric disorders.

While a definitive high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of the this compound-D2R complex is not yet publicly available, this guide synthesizes current knowledge from existing D2R structures, functional data for this compound, and established experimental protocols to provide a robust framework for understanding this crucial interaction.

Introduction to this compound and D2R Signaling

The D2 dopamine receptor is a key target for antipsychotic medications.[1] Conventional antipsychotics typically antagonize both G-protein dependent (Gαi/o) and G-protein independent (β-arrestin) signaling pathways of the D2R.[1] It is hypothesized that the therapeutic effects of these drugs are mediated through the β-arrestin pathway, while the undesirable motor side effects are linked to G-protein pathway antagonism.[1]

This compound has emerged as a significant research compound due to its nature as a β-arrestin biased D2R antagonist.[1] It preferentially blocks the β-arrestin signaling pathway, which may lead to a new generation of antipsychotics with improved side-effect profiles.[1] this compound is also noted for its high brain penetrance, a critical characteristic for centrally acting drugs.[1][2]

D2R Signaling Pathways

The D2R, upon activation by an agonist, can signal through two primary pathways. The canonical G-protein pathway involves the coupling of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). The non-canonical pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of distinct downstream signaling cascades. Biased ligands like this compound selectively modulate one of these pathways over the other.

References

BRD5814: A β-Arrestin Biased Dopamine D2 Receptor Antagonist with Potential to Mitigate Extrapyramidal Side Effects

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Extrapyramidal side effects (EPS) remain a significant limitation of classical antipsychotic medications, which primarily function as antagonists of the dopamine D2 receptor (D2R). These motoric adverse effects, including parkinsonism, dystonia, and akathisia, are linked to the blockade of G-protein signaling pathways downstream of the D2R. A promising therapeutic strategy involves the development of functionally selective or "biased" ligands that preferentially antagonize the β-arrestin signaling pathway over the G-protein pathway. This document provides an in-depth technical overview of BRD5814, a novel β-arrestin biased D2R antagonist, and explores its potential to offer antipsychotic efficacy with a reduced propensity for EPS. We will detail its mechanism of action, summarize key preclinical data, and provide comprehensive experimental protocols for the assays used in its characterization.

Introduction: The Challenge of Extrapyramidal Side Effects

The dopamine D2 receptor is a class A G-protein coupled receptor (GPCR) that plays a central role in the pathophysiology of schizophrenia and is the primary target for all currently approved antipsychotic drugs. Upon activation by dopamine, the D2R engages two principal intracellular signaling cascades: the Gαi/o-protein pathway, which leads to the inhibition of adenylyl cyclase and modulation of ion channels, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein independent signaling.

Antipsychotic efficacy is largely attributed to the blockade of D2R signaling in the mesolimbic pathway. However, the concurrent blockade of D2R-G-protein signaling in the nigrostriatal pathway is strongly associated with the emergence of debilitating extrapyramidal side effects.[1] The development of biased D2R antagonists that selectively inhibit the β-arrestin pathway while sparing G-protein signaling presents a novel approach to separate antipsychotic effects from motor side effects.

This compound: A Novel β-Arrestin Biased D2R Antagonist

This compound is a recently identified small molecule that demonstrates significant bias as an antagonist of the D2R-β-arrestin pathway, with minimal impact on the D2R-Gαi signaling cascade.[2] This functional selectivity offers the potential for a wider therapeutic window compared to traditional antipsychotics.

Mechanism of Action

This compound acts as a potent and selective antagonist at the dopamine D2 receptor. Its key characteristic is its biased antagonism, meaning it preferentially blocks the signaling pathway mediated by β-arrestin recruitment to the D2R, while having a much weaker effect on the G-protein mediated pathway. This selective inhibition is hypothesized to be the basis for its reduced motoric side effect profile observed in preclinical models.

Preclinical Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Description |

| D2R β-Arrestin Recruitment (EC50) | 0.54 µM | Concentration for 50% maximal inhibition of β-arrestin recruitment.[2] |

| D2R Gαi Signaling | No effect | Did not significantly affect D2R/Gαi signaling.[2] |

| D2R Binding Affinity (Ki) | 0.27 µM | Dissociation constant for binding to the dopamine D2 receptor.[2] |

Table 2: In Vivo Preclinical Efficacy and Side Effect Profile of this compound

| Animal Model | Endpoint | Results |

| Amphetamine-Induced Hyperlocomotion | Reversal of hyperlocomotion | This compound demonstrated efficacy in this model of psychosis.[2] |

| Rotarod Performance Test | Motor coordination and balance | This compound showed strongly reduced motoric side effects compared to traditional antipsychotics.[2] |

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathways

The following diagram illustrates the two major signaling pathways downstream of the dopamine D2 receptor and the proposed mechanism of action for this compound.

Caption: Dopamine D2 receptor signaling and the targeted action of this compound.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines the typical experimental workflow for evaluating novel D2R antagonists like this compound.

Caption: General experimental workflow for preclinical assessment of D2R antagonists.

Detailed Experimental Protocols

Tango β-Arrestin Recruitment Assay

This assay is used to quantify the ability of a compound to block dopamine-induced β-arrestin recruitment to the D2R.

-

Cell Line: U2OS cells stably co-expressing the human dopamine D2 receptor fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor, and a β-arrestin-TEV protease fusion protein. A separate β-lactamase reporter gene under the control of a tTA-responsive promoter is also present.

-

Principle: Upon dopamine-mediated activation of the D2R, the β-arrestin-TEV protease is recruited to the receptor, leading to the cleavage and release of the tTA transcription factor. The tTA then translocates to the nucleus and activates the expression of the β-lactamase reporter. The activity of β-lactamase is measured using a FRET-based substrate.

-

Protocol:

-

Seed the engineered U2OS cells in 384-well plates and incubate overnight.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with a fixed concentration of dopamine (typically EC80) for 5 hours.

-

Add the β-lactamase substrate and incubate for 2 hours at room temperature.

-

Measure the fluorescence at 460 nm and 530 nm to determine the FRET ratio.

-

Calculate the percent inhibition of the dopamine response for each concentration of this compound and determine the EC50 value.

-

Gαi Signaling Assay (cAMP Measurement)

This assay measures the ability of a compound to antagonize the dopamine-induced inhibition of cAMP production.

-

Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Principle: The D2R couples to the Gαi protein, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels, allowing for the measurement of inhibition by D2R activation.

-

Protocol:

-

Plate the CHO-K1-D2R cells in a 384-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a mixture of a fixed concentration of dopamine (typically EC80) and forskolin for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Determine the percent antagonism of the dopamine-induced decrease in cAMP for each concentration of this compound.

-

Amphetamine-Induced Hyperlocomotion in Mice

This is a widely used preclinical model to assess the antipsychotic-like potential of a compound.[3]

-

Animals: Male C57BL/6 mice.

-

Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.

-

Protocol:

-

Habituate the mice to the open-field arenas for 30-60 minutes.

-

Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, intraperitoneal) to induce hyperlocomotion.

-

Immediately place the mice back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

-

Analyze the data to determine if this compound significantly reduces the amphetamine-induced increase in locomotor activity compared to the vehicle-treated group.

-

Rotarod Performance Test in Mice

This test is used to evaluate motor coordination, balance, and the potential for a compound to induce motor impairments, which can be indicative of EPS liability.[4]

-

Animals: Male C57BL/6 mice.

-

Apparatus: An accelerating rotarod apparatus, consisting of a rotating rod that gradually increases in speed.

-

Protocol:

-

Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Training typically involves placing the mice on the rod at a constant low speed and then in accelerating trials until a stable baseline performance is achieved.

-

On the test day, administer this compound, a positive control known to induce motor deficits (e.g., haloperidol), or vehicle.

-

At the time of peak drug effect (determined from pharmacokinetic studies), place the mice on the accelerating rotarod.

-

Record the latency to fall from the rod for each mouse over several trials.

-

Compare the latency to fall between the different treatment groups to assess the motor-impairing effects of this compound.

-

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of safer antipsychotic medications. Its unique mechanism of action as a β-arrestin biased D2R antagonist has been shown in preclinical studies to effectively reduce psychosis-like behaviors with a markedly improved motor side effect profile. The data presented in this guide provide a strong rationale for the continued investigation of this compound and other biased D2R ligands as a promising therapeutic strategy for schizophrenia and other psychotic disorders.

Further research is warranted to fully elucidate the long-term efficacy and safety of this compound, including its potential effects on other D2R-mediated functions. Clinical trials will be the ultimate determinant of its therapeutic utility in patients. The detailed protocols provided herein should serve as a valuable resource for researchers in the field to further explore this and other novel biased GPCR ligands.

References

- 1. Battery of behavioral tests in mice that models age-associated changes in human motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. b-neuro.com [b-neuro.com]

- 4. A revised rotarod procedure for measuring the effect of antinociceptive drugs on motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antipsychotic Era: A Technical Deep Dive into BRD5814 and Biased D2R Antagonism

For Immediate Release

CAMBRIDGE, MA – In the relentless pursuit of safer and more effective treatments for schizophrenia, a novel compound, BRD5814, is illuminating a promising new path. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a pioneering β-arrestin biased antagonist of the dopamine D2 receptor (D2R). By selectively targeting one of the two major signaling pathways of the D2R, this compound holds the potential to revolutionize antipsychotic therapy, offering the prospect of potent efficacy with a significantly reduced burden of motor side effects that plague current treatments.

This document delves into the core mechanism of this compound, presenting a wealth of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. It serves as a critical resource for understanding the therapeutic promise of biased D2R antagonism and for guiding future research and development in this exciting field.

Core Concept: The D2 Receptor Signaling Dichotomy

The dopamine D2 receptor, a primary target for all current antipsychotic medications, orchestrates its cellular effects through two principal signaling cascades: a G-protein dependent pathway (primarily Gαi/o) and a G-protein independent pathway mediated by β-arrestin.[1][2] Traditional antipsychotics indiscriminately block both pathways. While this dual antagonism is effective in mitigating the positive symptoms of schizophrenia, the blockade of the G-protein pathway is strongly associated with the debilitating extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.[1][2]

Recent groundbreaking research has begun to unravel the distinct contributions of these pathways, suggesting that the therapeutic efficacy of antipsychotics may be largely driven by the blockade of β-arrestin signaling.[1][2] This seminal discovery has paved the way for the development of "biased" ligands, molecules exquisitely designed to selectively modulate one pathway over the other. This compound emerges as a frontrunner in this new class of therapeutics, engineered to preferentially antagonize the D2R/β-arrestin interaction while leaving the G-protein signaling pathway relatively untouched.[1][3] This biased antagonism is the cornerstone of its potential to uncouple antipsychotic efficacy from motor side effects.

Quantitative Profile of this compound: A Comparative Analysis

The unique pharmacological profile of this compound is best understood through a quantitative comparison with a traditional, unbiased antagonist such as haloperidol. The following tables summarize the key in vitro and in vivo data, highlighting the biased nature of this compound.

Table 1: In Vitro Pharmacological Profile of this compound vs. Haloperidol at the D2 Receptor

| Parameter | This compound | Haloperidol | Assay Type | Significance |

| Binding Affinity (Ki, nM) | 270[3] | 0.89 - 1.3[4] | Radioligand Binding ([3H]spiperone) | Demonstrates target engagement. |

| β-Arrestin Signaling (IC50, µM) | 0.54[3] | Potent Antagonist | β-Arrestin Recruitment (Tango) | Highlights potent antagonism of the desired therapeutic pathway. |

| G-Protein Signaling (cAMP) | No significant effect | Potent Antagonist | cAMP Accumulation | Illustrates the G-protein sparing mechanism of this compound. |

Table 2: In Vivo Efficacy and Side Effect Profile of this compound vs. Haloperidol

| Parameter | This compound | Haloperidol | Animal Model | Significance |

| Efficacy (Effective Dose) | Effective in reducing hyperlocomotion | Effective in reducing hyperlocomotion | Amphetamine-Induced Hyperlocomotion (Mouse) | Demonstrates antipsychotic-like activity. |

| Motor Side Effects (Dose) | Reduced motoric side effects | Induces significant catalepsy | Rotarod Performance Test (Mouse) | Highlights the improved safety profile of this compound. |

Deciphering the Mechanism: Key Experimental Protocols

To facilitate the replication and further exploration of this compound's unique properties, this section provides detailed methodologies for the cornerstone experiments cited in this guide.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a compound for the D2 receptor.

-

Membrane Preparation:

-

Homogenize frozen tissue or cells expressing D2R in cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in a buffer containing 10% sucrose and store at -80°C.

-

On the day of the assay, thaw and resuspend the membrane pellet in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well plate, add 150 µL of the membrane preparation, 50 µL of the test compound (this compound or haloperidol at various concentrations), and 50 µL of [3H]spiperone (a radiolabeled D2R ligand) solution.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

β-Arrestin Recruitment Assay (Tango Assay)

This assay measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the D2 receptor.

-

Cell Culture and Transfection:

-

Use a suitable cell line, such as HTLA cells, which are engineered for the Tango assay.

-

Transfect the cells with a construct encoding the D2 receptor fused to a transcription factor, along with a β-arrestin-protease fusion construct.

-

-

Assay Procedure:

-

Plate the transfected cells in a 384-well plate and incubate overnight.

-

Treat the cells with varying concentrations of the antagonist (this compound or haloperidol) for a specified pre-incubation period.

-

Add a D2R agonist (e.g., quinpirole) to stimulate β-arrestin recruitment.

-

Incubate for a further period (typically 16-24 hours) to allow for reporter gene expression (luciferase).

-

Add a luciferase substrate and measure the resulting luminescence.

-

-

Data Analysis:

-

Normalize the luminescence signal to control wells.

-

Plot the antagonist concentration versus the inhibition of the agonist-induced signal to determine the IC50 value.[5]

-

G-Protein Signaling Assay (cAMP Accumulation Assay)

This assay assesses the impact of a compound on the Gαi/o-mediated inhibition of adenylyl cyclase.

-

Cell Culture:

-

Use a cell line stably expressing the D2 receptor, such as CHO or HEK293 cells.

-

-

Assay Procedure:

-

Plate the cells in a suitable microplate.

-

Pre-treat the cells with varying concentrations of the antagonist (this compound or haloperidol).

-

Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Simultaneously, add a D2R agonist to activate the Gαi/o pathway, which will inhibit cAMP production.

-

After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis:

-

Determine the ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Calculate the IC50 value for the antagonist.

-

In Vivo Amphetamine-Induced Hyperlocomotion

This behavioral model is a widely accepted screen for antipsychotic activity.

-

Animals:

-

Use male C57BL/6 mice.

-

Habituate the animals to the testing environment for several days prior to the experiment.

-

-

Procedure:

-

On the test day, administer the test compound (this compound or haloperidol) or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

After a pre-treatment period, place the mice individually into open-field arenas equipped with automated activity monitoring systems.

-

Record baseline locomotor activity for a set period (e.g., 30 minutes).

-

Administer amphetamine (e.g., 2.5-5 mg/kg, i.p.) to induce hyperlocomotion.

-

Record locomotor activity for a subsequent period (e.g., 60-90 minutes).

-

-

Data Analysis:

In Vivo Rotarod Test for Motor Side Effects

This test assesses motor coordination and balance, providing a measure of potential extrapyramidal side effects.

-

Apparatus:

-

Use an accelerating rotarod apparatus.

-

-

Procedure:

-

Train the mice on the rotarod for several days to establish a stable baseline performance.

-

On the test day, administer the test compound (this compound or haloperidol) or vehicle.

-

At various time points after drug administration, place the mice on the rotating rod, which gradually accelerates.

-

Record the latency to fall from the rod.

-

-

Data Analysis:

-

Compare the latency to fall for the drug-treated groups to the vehicle-treated group. A significant decrease in latency indicates motor impairment.

-

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

The Future of Antipsychotic Treatment

The development of biased D2R antagonists like this compound represents a paradigm shift in the treatment of schizophrenia. By moving beyond the "one-size-fits-all" approach of traditional antipsychotics and embracing the complexity of D2R signaling, we are poised to usher in a new generation of therapies that are not only effective but also significantly safer. The data and protocols presented in this guide are intended to empower the scientific community to build upon this foundation, accelerating the journey of these promising compounds from the laboratory to the clinic. The therapeutic potential of biased D2R antagonism is immense, offering hope for millions of individuals living with schizophrenia for a future with fewer side effects and improved quality of life.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tango GPCR Assay System | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. PET Radiotracers for Imaging the Proliferative Status of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BRD5814 in In Vitro Cell Culture Experiments